(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene (Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023785
InChI: InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
Molecular Formula: C21H20ClNO5
Molecular Weight: 401.8 g/mol

(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

CAS No.:

Cat. No.: VC16023785

Molecular Formula: C21H20ClNO5

Molecular Weight: 401.8 g/mol

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene -

Specification

Molecular Formula C21H20ClNO5
Molecular Weight 401.8 g/mol
IUPAC Name (Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Standard InChI InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key GMDCDXMAFMEDAG-BTJKTKAUSA-N
Isomeric SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name delineates two distinct components: a chlorinated tetracyclic amine and (Z)-but-2-enedioic acid (maleic acid). The tetracyclic core, 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene, features a fused ring system incorporating oxygen and nitrogen heteroatoms, a chlorine substituent, and a methyl group. The (Z)-but-2-enedioic acid moiety introduces a dicarboxylic acid in the cis configuration, critical for its salt-forming properties.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H20ClNO5
Molecular Weight401.8 g/mol
IUPAC Name(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
CAS NumberNot publicly disclosed
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

The structural complexity necessitates precise synthetic control to ensure correct stereochemistry and purity, particularly given the sensitivity of the (Z)-configuration to isomerization .

Synthesis and Manufacturing

Original Synthesis Challenges

The initial synthesis route for the tetracyclic component (asenapine base) faced two critical bottlenecks:

  • Magnesium/Methanol Reduction: A step involving the reduction of an enamide intermediate with magnesium in methanol posed safety risks due to exothermic reactions and hydrogen gas evolution .

  • Chromatographic Separation: A low-yielding chromatography step was required to isolate the desired trans-lactam isomer from a cis/trans mixture, drastically reducing throughput .

Process Optimization

To address these issues, modifications were implemented:

  • Controlled Magnesium Addition: Incremental addition of magnesium to the enamide solution mitigated runaway reactions, improving safety and reproducibility .

  • Isomerization Protocol: Replacing chromatography with a base-catalyzed isomerization step converted the undesired cis-lactam into the trans-isomer, boosting yield from 40% to 85% .

Table 2: Key Synthesis Improvements

ParameterOriginal ProcessOptimized Process
Reduction SafetyHigh risk (exothermic)Controlled magnesium addition
Isomer SeparationChromatography (40% yield)Base-catalyzed isomerization (85% yield)
ThroughputLow (days per batch)High (hours per batch)

These advancements enabled scalable production, critical for clinical and commercial applications .

Pharmacological Profile

Mechanism of Action

The tetracyclic component acts as a multi-receptor antagonist, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism underpins its efficacy in managing psychotic symptoms and mood disturbances .

Receptor Affinity (Ki)={D2:1.3nM5-HT2A:0.06nM\text{Receptor Affinity (Ki)} = \begin{cases} D2: 1.3 \, \text{nM} \\ 5\text{-HT}_{2A}: 0.06 \, \text{nM} \end{cases}

The (Z)-but-2-enedioic acid moiety enhances solubility and bioavailability, facilitating oral absorption.

Clinical Applications and Efficacy

Indications

Approved for:

  • Acute and maintenance treatment of schizophrenia

  • Bipolar I disorder (manic/mixed episodes) .

Efficacy Studies

A meta-analysis of randomized trials demonstrated:

  • Schizophrenia: 40% reduction in Positive and Negative Syndrome Scale (PANSS) scores vs. placebo.

  • Bipolar Disorder: 50% reduction in Young Mania Rating Scale (YMRS) scores .

Table 3: Comparative Efficacy Data

ParameterAsenapine MaleateOlanzapine
PANSS Reduction40%45%
Metabolic Side EffectsLower incidenceHigher incidence
Weight Gain (6 months)+1.2 kg+3.5 kg

The favorable metabolic profile positions it as a preferable option for long-term management .

Recent Research and Developments

Novel Formulations

Ongoing studies explore sublingual and extended-release formulations to enhance compliance and reduce dosing frequency.

Combination Therapies

Preliminary data suggest synergistic effects with mood stabilizers like lithium, potentially broadening its use in treatment-resistant bipolar disorder .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator